![molecular formula C12H13N3O B7541845 3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide](/img/structure/B7541845.png)
3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPB and has a molecular formula of C13H13N3O. The purpose of
Mechanism of Action
The mechanism of action of DMPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2 and iNOS enzymes, which are involved in the inflammatory response. DMPB has also been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of immune responses and cell growth.
Biochemical and Physiological Effects:
DMPB has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many diseases. DMPB has also been shown to induce apoptosis in cancer cells, which can lead to their death. Additionally, DMPB has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMPB in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using DMPB in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are many potential future directions for the study of DMPB. One area of research that holds promise is the use of DMPB in the treatment of cancer. It has been shown to have anticancer properties and may be useful in combination with other cancer treatments. Additionally, DMPB may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of DMPB and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DMPB has many potential applications in scientific research, including the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of DMPB and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of DMPB involves the reaction of 3,5-dimethylbenzoic acid with hydrazine hydrate and acetic anhydride. The resulting product is then reacted with 4-chloropyrazole to produce 3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide. This method has been successfully used by researchers to produce DMPB in high yields.
Scientific Research Applications
DMPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DMPB has also been investigated for its potential use as a diagnostic tool in the detection of cancer and other diseases.
properties
IUPAC Name |
3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-9(2)5-10(4-8)12(16)15-11-6-13-14-7-11/h3-7H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGDLYONPFBRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CNN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.